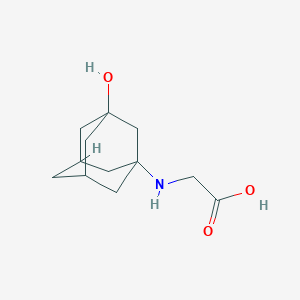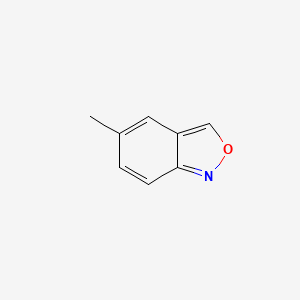
2-((3-Hydroxyadamantan-1-yl)amino)essigsäure
Übersicht
Beschreibung
“2-((3-Hydroxyadamantan-1-yl)amino)acetic acid”, also known as Boc-3-hydroxy-1-adamantyl-D-glycine, is a synthetic derivative with the CAS number 361442-00-4 . It can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular formula of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is C12H19NO3 . The InChI code is 1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) .Physical and Chemical Properties Analysis
The molecular weight of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is 225.29 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.59, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthese ungesättigter Adamantan-Derivate
Die Verbindung spielt eine entscheidende Rolle bei der Synthese ungesättigter Adamantan-Derivate . Diese Derivate sind wichtig für die Entwicklung neuer Verfahren zu ihrer Herstellung und Polymerisationsreaktionen . Sie werden auch als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantan-Derivate, Monomere, thermisch stabiler und energiereicher Brennstoffe und Öle, bioaktiver Verbindungen, Pharmazeutika und höherer diamantähnlicher, sperriger Polymere wie Diamanten verwendet .
Quantenchemische Berechnungen
Die Verbindung wird in quantenchemischen Berechnungen verwendet, um die elektronische Struktur von Adamantan-Derivaten zu untersuchen und die Mechanismen für ihre chemischen und katalytischen Umwandlungen aufzuklären .
Synthese von symmetrischen 1,3-Bis(3-R-adamantan-1-yl)acetonen
Die Verbindung wird bei der Synthese von symmetrischen 1,3-Bis(3-R-adamantan-1-yl)acetonen verwendet . Diese Acetone sind wichtige Zwischenprodukte bei der Synthese von sterisch gehinderten Olefinen und 1,2-Dialkylcyclopropenonen, die häufig zur Herstellung von Cyclopropeniumsalzen und Vinylcyclopropenen verwendet werden .
Selbstacylierung
Die Verbindung wird in Selbstacylierungsprozessen verwendet . Beispielsweise liefert die Selbstacylierung von 2-(3-Hydroxyadamantan-1-yl)essigsäure, die durch TfOH/TFAA gefördert wird, und die anschließende Adamantylierung von Kohlenstoff- und Stickstoffnucleophilen mit dem resultierenden 1,3-Bis(3-Hydroxyadamantan-1-yl)propan-2-on in Trifluoressigsäure eine effiziente Methode zur Synthese von symmetrischen, funktionell substituierten 1,3-Bis(3-R-adamantan-1-yl)acetonen .
Synthese von (3-Hydroxyadamantan-1-yl)methanolen
Die Verbindung wird bei der Synthese von (3-Hydroxyadamantan-1-yl)methanolen verwendet .
Inhibition des DPP-4-Enzyms
Die Verbindung reduziert wirksam erhöhte Blutzuckerspiegel, indem sie die Aktivität des DPP-4-Enzyms hemmt, das eine entscheidende Rolle bei der Blutzuckerhomöostase spielt .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVAMKEHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032564-18-3 | |
| Record name | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032564183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZB9AHA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)



![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)

![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)


